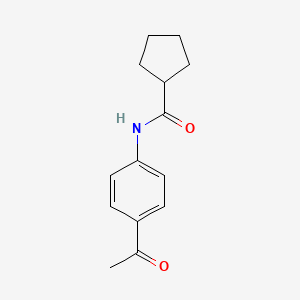

N-(4-acetylphenyl)cyclopentanecarboxamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-acetylphenylamine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(4-acetylphenyl)cyclopentanecarboxamide can undergo several types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted amides or esters.

科学研究应用

N-(4-acetylphenyl)cyclopentanecarboxamide is a chemical compound with potential applications as an inhibitor of fatty acid synthase (FASN) . FASN is an enzyme crucial for endogenous lipogenesis, playing a significant role in modulating lipid and carbohydrate metabolism within cells .

Scientific Research Applications

Fatty Acid Synthase (FASN) Inhibition

- Cancer Treatment RNA-mediated inhibition of FASN has shown preferential inhibition of cancer cell proliferation . These inhibitors can induce apoptosis in cancer cells in vitro and retard tumor growth in murine xenograft models in vivo, suggesting that FASN is a potential target for antineoplastic intervention .

- Metabolic Effects Inhibiting FASN in the hypothalamus may reduce food intake, suggesting potential applications in treating obesity and related metabolic disorders . FAS inhibitors could have beneficial metabolic effects in peripheral tissues .

- Acne Treatment FASN is highly expressed in human sebocytes, the lipid-producing cells of sebaceous glands . Inhibitors of mammalian FASN can inhibit sebum production, suggesting a potential treatment for acne, which cannot occur without sebum lipids .

Antiviral Research

FASN activity is not restricted to Hepatitis C Virus (HCV) but has also been reported in HIV, Poliovirus, Rous sarcoma virus, human cytomegalovirus (HCMV), and influenza A virus .

Diagnostic Methods

Compounds that inhibit FASN can be used for the isolation and investigation of the activity or expression of FASN . They are suitable for use in diagnostic methods for diseases connected with unregulated or disturbed FASN activity .

Other potential applications

While specific case studies directly involving this compound are not available in the search results, the general applications of FASN inhibitors provide a context for potential research directions.

- Cancer Research: Studies have shown that inhibiting FASN can lead to reduced cancer cell proliferation and tumor growth in animal models .

- Acne Treatment: Research indicates that inhibiting FASN can reduce sebum production in sebocytes, suggesting a pathway for acne treatment .

- Viral Infections: Targeting FASN has been identified as a potential antiviral therapy for viruses like HIV, Poliovirus, and influenza A .

Experimental Investigations

作用机制

The mechanism of action of N-(4-acetylphenyl)cyclopentanecarboxamide is not well-documented. as an amide, it may interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.

相似化合物的比较

Similar Compounds

N-(4-acetylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

N-(4-acetylphenyl)butanamide: Similar structure but with a butane chain instead of a cyclopentane ring.

Uniqueness

N-(4-acetylphenyl)cyclopentanecarboxamide is unique due to its specific ring structure, which can influence its chemical reactivity and interactions with other molecules. The presence of both an acetyl group and a cyclopentanecarboxamide moiety provides distinct properties that can be leveraged in various research applications.

生物活性

N-(4-acetylphenyl)cyclopentanecarboxamide is an organic compound with a molecular formula of C14H17NO2 and a molecular weight of approximately 231.3 g/mol. Its unique structure, featuring a cyclopentanecarboxamide moiety linked to a 4-acetylphenyl group, has garnered interest in various biological research contexts, particularly for its potential pharmacological properties.

Structural Characteristics and Synthesis

The compound's structure enhances its lipophilicity due to the acetyl group, which may facilitate better interaction with biological membranes. The synthesis typically involves coupling reactions between appropriate phenolic and carboxylic acid derivatives. This structural configuration is critical as it influences the compound's biological activity and interaction with cellular targets.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| This compound | C14H17NO2 | 231.3 | Acetyl group enhances lipophilicity |

| N-(4-acetylphenyl)cyclohexanecarboxamide | C15H19NO2 | 245.32 | Cyclohexane ring may offer different sterics |

| N-(4-fluorophenyl)cyclopentanecarboxamide | C12H14FNO | 207.24 | Fluorine substituent may influence electronic properties |

| N-(4-methylphenyl)cyclopentanecarboxamide | C14H17NO2 | 231.3 | Methyl group affects steric hindrance |

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities are particularly relevant in the context of chronic inflammatory diseases and pain management. The compound's potential to modulate inflammatory pathways makes it a candidate for further pharmacological exploration.

- Mechanism of Action : The compound is believed to interact with proteins involved in inflammatory responses, although specific mechanisms remain to be fully elucidated. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's efficacy in inhibiting pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels when cells were treated with this compound, suggesting its role in modulating immune responses.

- Animal Models : Animal studies have demonstrated that administration of this compound leads to decreased inflammation markers in models of arthritis and other inflammatory conditions. These findings support its potential therapeutic application in treating inflammatory diseases.

- Binding Affinity Studies : Initial findings from binding affinity studies suggest that this compound interacts with specific receptors involved in pain signaling pathways, potentially leading to analgesic effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound will be crucial for assessing its viability as a therapeutic agent.

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its biological targets.

- Clinical Trials : If preclinical results continue to be promising, advancing into clinical trials will be essential to evaluate efficacy and safety in human subjects.

属性

IUPAC Name |

N-(4-acetylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGSBGRQYWTLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329812 | |

| Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

544679-84-7 | |

| Record name | N-(4-acetylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。